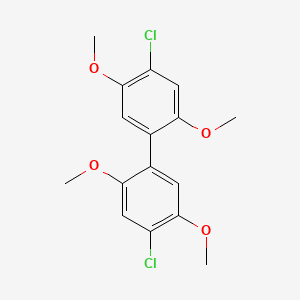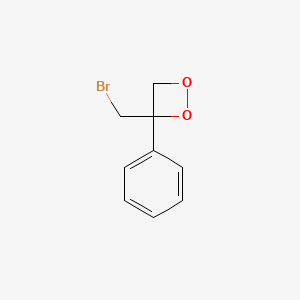dimethyl- CAS No. 161435-89-8](/img/structure/B14278263.png)
Silane, [(2,5-dimethoxyphenyl)methoxy](1,1-dimethylethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a 2,5-dimethoxyphenylmethoxy group and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- typically involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2,5-Dimethoxybenzyl alcohol+tert-Butylchlorodimethylsilane→Silane, (2,5-dimethoxyphenyl)methoxydimethyl-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silane group can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the silane group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of silicon-containing compounds.
Applications De Recherche Scientifique
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (2,5-dimethoxyphenyl)methoxydimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxymethylphenylsilane
- Methylphenyldimethoxysilane
- Dimethoxyphenylmethylsilane
Uniqueness
Silane, (2,5-dimethoxyphenyl)methoxydimethyl- is unique due to the presence of the 2,5-dimethoxyphenylmethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Propriétés
Numéro CAS |
161435-89-8 |
|---|---|
Formule moléculaire |
C15H26O3Si |
Poids moléculaire |
282.45 g/mol |
Nom IUPAC |
tert-butyl-[(2,5-dimethoxyphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H26O3Si/c1-15(2,3)19(6,7)18-11-12-10-13(16-4)8-9-14(12)17-5/h8-10H,11H2,1-7H3 |
Clé InChI |
QRRNIYRKYJUOPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


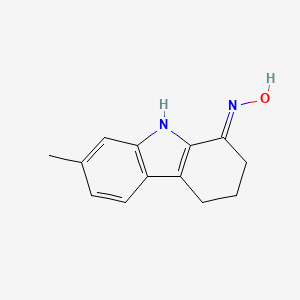



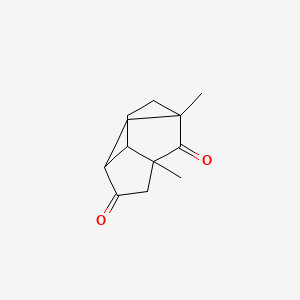
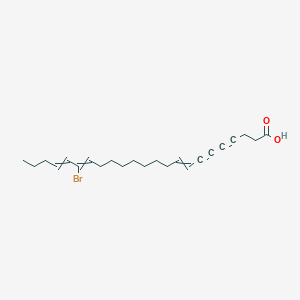
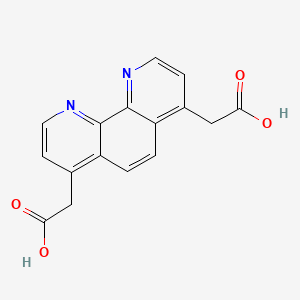
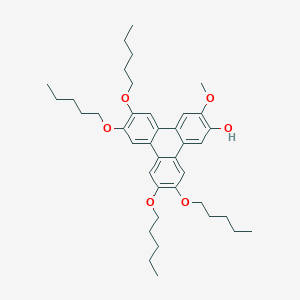
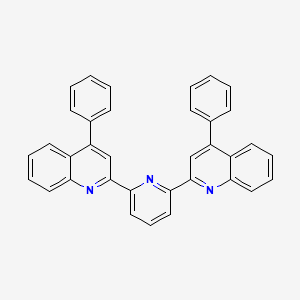
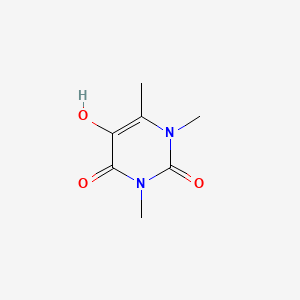
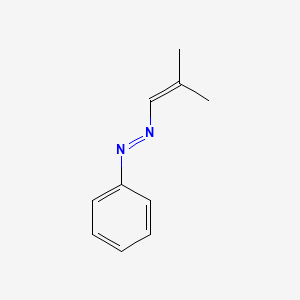
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
